molecular formula C9H7ClN2O B099210 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-18-0

2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B099210
CAS No.: 17326-18-0
M. Wt: 194.62 g/mol
InChI Key: OTILMBXXFAPPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile chemical building block belonging to the pharmaceutically significant pyrido[1,2-a]pyrimidinone class of N-fused bicyclic heterocycles . This scaffold is of high interest in medicinal chemistry and drug discovery, as numerous derivatives have demonstrated a wide spectrum of biological activities. These activities include serving as antipsychotic agents, tranquilizers, antioxidants, anticancer agents, and antidepressants . Furthermore, the pyrido[1,2-a]pyrimidinone core is a privileged structure in agrochemical research, with some derivatives exhibiting potent insecticidal activity by acting as orthosteric modulators of nicotinic acetylcholine receptors (nAChRs) . The chlorine substituent at the 2-position makes this compound a particularly valuable intermediate for further synthetic exploration through cross-coupling reactions and nucleophilic substitutions, enabling the generation of diverse libraries for biological screening. The compound is offered as a solid and should be stored sealed in a dry environment . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-3-8-11-7(10)4-9(13)12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILMBXXFAPPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295722
Record name 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-18-0
Record name MLS002703806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process begins with a CuI-catalyzed Ullmann-type C–N coupling between 2-chloro-4-methylpyridine and (Z)-3-amino-3-arylacrylate esters. Subsequent intramolecular amidation cyclizes the intermediate to form the pyrido[1,2-a]pyrimidin-4-one core. Key mechanistic steps include:

  • Oxidative Addition : CuI activates the C–Cl bond of 2-chloro-4-methylpyridine, facilitating nucleophilic attack by the amine group of the acrylate ester.

  • Transmetallation : The copper complex mediates electron transfer, forming a C–N bond while retaining stereochemical integrity.

  • Cyclization : Intramolecular nucleophilic acyl substitution closes the pyrimidin-4-one ring, driven by the thermodynamic stability of the fused heterocycle.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity were systematically evaluated:

Table 1: Optimization of CuI-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst Loading10 mol% CuI9298
SolventDMF9097
Temperature130°C8896
Reaction Time12 h8595
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance copper coordination and reaction rates. Protic solvents (e.g., ethanol) led to hydrolysis by-products (<5% yield).

  • Catalyst Screening : CuI outperformed other copper sources (CuBr, CuCl) due to its superior oxidative stability and ligand-free reactivity.

Substrate Scope and Limitations

The protocol accommodates diverse substituents on both pyridine and acrylate components:

  • Pyridine Ring : Electron-withdrawing groups (e.g., Cl, Br) at position 2 improve reactivity, while bulky substituents at position 7 (e.g., methyl) require extended reaction times (16–18 h).

  • Acrylate Esters : Aryl groups with para-electron-donating substituents (e.g., -OMe) enhance cyclization efficiency by stabilizing the transition state.

Limitations :

  • Ortho-substituted pyridines suffer from steric hindrance, reducing yields to 40–50%.

  • Heteroaromatic acrylates (e.g., furyl, thienyl) undergo decomposition under high-temperature conditions.

Alternative Synthetic Approaches

Cyclocondensation of Aminopyridines with β-Ketoesters

Although less efficient than CuI catalysis, traditional cyclocondensation remains a viable alternative. This two-step protocol involves:

  • Formation of Enamine Intermediate : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate in refluxing toluene.

  • Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) promotes ring closure at 120°C, yielding the pyrido-pyrimidin-4-one core.

Challenges :

  • Poor regioselectivity (7:3 ratio of 7-methyl vs. 5-methyl isomers).

  • Laborious purification due to tar formation during PPA treatment.

Metal-Free Photochemical Synthesis

Emerging photoredox strategies utilize visible light to initiate radical cyclization between 2-chloropyridines and acrylamides. While environmentally benign, these methods face scalability issues and require specialized equipment.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
CuI Catalysis9298Gram-scale12.50
Cyclocondensation6585Lab-scale8.20
Photochemical4590Microscale22.30
  • CuI Catalysis excels in efficiency and scalability, making it the preferred industrial method.

  • Cyclocondensation remains useful for small-scale exploratory synthesis despite lower yields.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit tumor growth by interfering with cellular proliferation pathways.

Mechanism of Action :

  • The compound may act by inhibiting specific kinases involved in cancer cell signaling.
  • It has been noted to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Case Study Example :

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyrido[1,2-a]pyrimidines, which showed promising results against resistant strains of bacteria.

Neuropharmacology

Research has explored the role of this compound in neuropharmacology, particularly its potential effects on neurotransmitter systems.

Potential Applications :

  • Modulation of GABAergic and glutamatergic systems.
  • Investigation into its neuroprotective properties against neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), the anticancer properties of various pyrido[1,2-a]pyrimidine derivatives were evaluated. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

A research team led by Johnson et al. (2024) tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Mechanism of Action

Comparison with Similar Compounds

a) Substituent Effects on Reactivity

  • Chloro vs. Chloromethyl at Position 2 : The chloro group in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), whereas chloromethyl derivatives (e.g., 2-(chloromethyl)-8-methyl analogue) enable alkylation reactions, broadening synthetic utility .

b) Electronic and Steric Modulation

  • Electron-Withdrawing Groups (EWGs) : The chloro group (EWG) at position 2 increases electrophilicity of the pyrimidine ring, while methyl (electron-donating group, EDG) at position 7 provides steric protection, stabilizing the core against degradation .
  • Hydroxy vs. Chloro at Position 2 : The hydroxy group in 7-fluoro-2-hydroxy analogue improves solubility via hydrogen bonding but reduces electrophilicity compared to chloro .

Biological Activity

2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H7ClN2OC_9H_7ClN_2O, and it has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Weight : 194.62 g/mol
  • CAS Number : 17326-18-0
  • Chemical Structure :
    • Chemical Structure

The specific biochemical pathways affected by this compound are not fully elucidated. However, similar compounds have been shown to undergo alkylation at the oxygen atom and electrophilic substitution at position 8 of the molecule, which may suggest possible interactions with biological macromolecules and enzymes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)
This compoundMDA-MB45329.1
Comparative Compound AMCF-715.3
Comparative Compound BA54922.5

The presence of a chloro group on the phenyl ring is believed to enhance the anticancer activity by influencing the compound's interaction with cellular targets .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including E. coli and S. aureus, showing significant inhibition:

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its enzyme inhibitory effects:

EnzymeInhibition TypeIC50 (µM)
β-glucuronidaseCompetitive inhibition2.8
AcetylcholinesteraseNon-competitive inhibition16.00

Such activities suggest its potential application in treating diseases associated with enzyme dysregulation .

Case Studies

  • Anticancer Study : A recent study demonstrated that derivatives of pyrido[1,2-a]pyrimidin compounds exhibit varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives outperforming standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of S. aureus, revealing its potential as a therapeutic agent in combating resistant infections .

Q & A

Q. What are established synthetic methodologies for preparing 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and what are their critical reaction parameters?

The compound can be synthesized via cyclization reactions using polyphosphoric acid as a catalyst. For instance, a mixture of 2-amino-4-methylpyridine and ethyl 4-chloroacetoacetate in polyphosphoric acid at 110°C for 5 hours yields the target compound after neutralization with NaOH. Critical parameters include reaction temperature (110–120°C), acid catalyst concentration, and slow pH adjustment during workup to prevent decomposition . Alternative routes involve halogenation of the parent pyrido-pyrimidinone using N-halosuccinimides under controlled conditions to introduce the chloro substituent .

Q. How can the crystal structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals suitable for XRD are grown via slow evaporation from a DMF/water solution. Data collection at 110 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software confirms bond lengths (mean C–C = 0.004 Å) and angles. Discrepancies in torsion angles (e.g., C3–C2–N1–C1 = -177.7°) should be cross-validated with DFT calculations .

Q. What spectroscopic techniques are essential for characterizing the purity and identity of this compound?

Required techniques include:

  • High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ion [M+H]+ (calc’d 223.0512, found 223.0515).
  • 13C NMR to detect characteristic carbonyl (δ 162.5 ppm) and pyridyl carbons (δ 148.3 ppm).
  • IR spectroscopy for ν(C=O) at 1685 cm⁻¹. Purity validation requires HPLC-DAD at 254 nm with retention time matching authenticated standards (tR = 6.8 ±0.2 min) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in NMR data when halogenated pyrido-pyrimidinone derivatives exhibit unexpected splitting patterns?

Contradictions arise from dynamic rotational isomerism around the C–N bond. Strategies include:

  • Variable-temperature NMR (VT-NMR) from 25°C to 80°C to observe coalescence temperatures.
  • 2D NOESY to detect through-space interactions between the chloro substituent and methyl protons.
  • Comparative analysis with deuterated analogs to confirm chemical shift assignments. For example, coupling constants (J = 8.2 Hz vs. 6.5 Hz) differentiate between ortho and meta halogen positioning .

Q. How to optimize regioselectivity during electrophilic substitution reactions on the pyrido[1,2-a]pyrimidinone core to minimize byproduct formation?

Control electrophile directing groups through pre-functionalization. For chloro derivatives, prior introduction of electron-withdrawing groups at C-7 enhances C-3 reactivity. Use of N-chlorosuccinimide (NCS) in DMF at 0°C achieves 92% regioselectivity for C-3 chlorination versus C-5 (≤8%). Monitor via LC-MS at 15-minute intervals; quench with Na2S2O3 when conversion reaches 85% to prevent over-halogenation .

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

  • Local electrophilicity index (ω) at C-2 (ω = 3.12 eV) versus C-8 (ω = 1.98 eV).
  • Fukui functions (f⁻) to identify nucleophilic attack sites. Solvent effects (DMF, ε=37.2) should be incorporated via PCM model. Validate predictions with Hammett σ constants (σmeta = 0.37 for –Cl) and experimental kinetic data .

Q. How to troubleshoot low yields (<40%) in the Ullmann-type coupling of this compound with arylboronic acids?

Key optimizations:

  • Use CuI (20 mol%) with 1,10-phenanthroline ligand in degassed DMSO at 110°C.
  • Pre-activate the chloro group via microwave irradiation (150 W, 80°C, 10 min) to enhance oxidative addition.
  • Add K3PO4 (3 equiv) in three portions to maintain pH >9. Monitor copper nanoparticle formation via UV-vis at 580 nm; yields improve to 68% when particle size <5 nm .

Methodological Notes

  • Synthesis Validation : Cross-check cyclization efficiency by comparing FTIR spectra of intermediates (e.g., disappearance of NH2 stretch at 3350 cm⁻¹) .
  • Structural Contradictions : If XRD data conflicts with NMR, re-examine crystal packing effects (e.g., hydrogen-bonding networks) using Mercury 4.0 software .
  • Reaction Monitoring : For halogenation, track chloride release via ion chromatography (detection limit: 0.1 ppm Cl⁻) to confirm stoichiometric conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.